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molecular formula C8H5F2NO B8572603 2,5-Difluoro-4-(hydroxymethyl)benzonitrile CAS No. 433940-03-5

2,5-Difluoro-4-(hydroxymethyl)benzonitrile

Cat. No. B8572603
M. Wt: 169.13 g/mol
InChI Key: IJSKDLIEYWUZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096500B2

Procedure details

A solution of 2,5-difluoro-4-formylbenzonitrile (Preparation 20, 280 mg, 1.68 mmol) in ethanol (8 mL) was cooled to 0° C. in an ice/water bath. Sodium borohydride (63.4 mg, 1.68 mmol) was added and the reaction stirred at 0-5° C. for 5 hours. The mixture was quenched with aqueous hydrochloric acid (2 N, 20 mL) and extracted with EtOAc (25 mL). The organic layer was washed with saturated aqueous sodium bicarbonate (25 mL), dried over sodium sulphate, and concentrated in vacuo to afford the title compound as a yellow oil, which crystallised on standing (182 mg, 64%).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
63.4 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([CH:10]=[O:11])[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:9]=[C:8]([CH2:10][OH:11])[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)C=O)F
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
63.4 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0-5° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous hydrochloric acid (2 N, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (25 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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